molecular formula C12H21NO2 B479684 1-(Piperidin-1-yl)cyclohexanecarboxylic acid CAS No. 898379-76-5

1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Cat. No.: B479684
CAS No.: 898379-76-5
M. Wt: 211.3g/mol
InChI Key: OOEYLDSNYUXWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H21NO2. It is characterized by a cyclohexane ring bonded to a piperidine ring through a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Piperidin-1-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The piperidine ring can act as a pharmacophore, binding to specific sites on target molecules and influencing their function .

Comparison with Similar Compounds

  • 1-(Piperidin-4-yl)cyclohexanecarboxylic acid
  • 1-(Piperidin-3-yl)cyclohexanecarboxylic acid
  • 1-(Piperidin-2-yl)cyclohexanecarboxylic acid

Uniqueness: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is unique due to the position of the piperidine ring attachment, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can result in different binding affinities and selectivities compared to its isomers .

Properties

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYLDSNYUXWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.